[(3,4-Diethoxyphenyl)methyl](propyl)amine hydrochloride
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Description
“(3,4-Diethoxyphenyl)methylamine hydrochloride” is a chemical compound with the CAS Number: 1049790-68-2 . It has a molecular weight of 273.8 . The IUPAC name for this compound is N-(3,4-diethoxybenzyl)-1-propanamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H23NO2.ClH/c1-4-9-15-11-12-7-8-13(16-5-2)14(10-12)17-6-3;/h7-8,10,15H,4-6,9,11H2,1-3H3;1H . This code represents the molecular structure of the compound. For a detailed structural analysis, specialized software or tools that can interpret InChI codes would be required.Physical And Chemical Properties Analysis
This compound has a molecular weight of 273.8 . It is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, and density are not provided in the available resources.Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing, and using only in well-ventilated areas .
Mechanism of Action
Target of Action
The primary targets of (3,4-Diethoxyphenyl)methylamine hydrochloride are currently unknown. This compound is a derivative of phenethylamine , which is known to interact with various neurotransmitter systems in the brain.
Mode of Action
As a phenethylamine derivative, it may interact with the central nervous system, potentially influencing the release or reuptake of neurotransmitters .
Biochemical Pathways
Given its structural similarity to phenethylamine, it may influence pathways involving neurotransmitters such as dopamine, norepinephrine, and serotonin .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially influence its action .
properties
IUPAC Name |
N-[(3,4-diethoxyphenyl)methyl]propan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2.ClH/c1-4-9-15-11-12-7-8-13(16-5-2)14(10-12)17-6-3;/h7-8,10,15H,4-6,9,11H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMITZIKFASRPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=C(C=C1)OCC)OCC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(3,4-Diethoxyphenyl)methyl](propyl)amine hydrochloride |
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